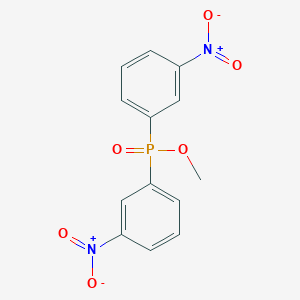
Methyl bis(3-nitrophenyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl bis(3-nitrophenyl)phosphinate, also known as this compound, is a useful research compound. Its molecular formula is C13H11N2O6P and its molecular weight is 322.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Methyl bis(3-nitrophenyl)phosphinate has shown promise as an organophosphate compound with potential therapeutic applications, particularly as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial for treating conditions such as Alzheimer's disease and other cognitive disorders. Research indicates that derivatives of phosphonates can create covalent adducts with cholinesterases, effectively blocking their activity, which is essential for neurotransmission .
Antiviral Properties
Phosphonates, including this compound, have been investigated for their antiviral properties. For instance, certain phosphonate compounds have demonstrated effectiveness against viruses like Hepatitis C and Influenza A . The mechanism often involves the inhibition of viral replication through interference with viral enzymes.
Environmental Applications
Phosphonates are increasingly recognized for their role in environmental chemistry, particularly in water treatment processes. This compound can be utilized to prevent scale formation in water systems, which is a significant challenge in industrial applications . Its ability to inhibit the precipitation of scale-forming crystals makes it valuable in maintaining the efficiency of water systems.
Pesticide Development
The compound's structure allows for modifications that can lead to the development of new pesticides. Phosphonates have been successfully employed as herbicides and fungicides due to their biological activity against various plant pathogens . this compound could serve as a precursor for designing novel agrochemicals.
Materials Science
In materials science, this compound can be incorporated into polymer matrices to enhance flame retardancy. Phosphonates are known to improve the thermal stability and fire resistance of polymers, making them suitable for applications in construction and electronics .
Synthesis of Functional Materials
The synthesis of phosphonate-based materials often involves the Kabachnik–Fields reaction, which allows for the creation of diverse α-aminophosphonates from readily available starting materials. This method can be adapted to produce materials with tailored properties for specific applications .
Case Studies and Research Findings
Several studies illustrate the diverse applications of this compound:
Eigenschaften
CAS-Nummer |
18621-10-8 |
|---|---|
Molekularformel |
C13H11N2O6P |
Molekulargewicht |
322.21 g/mol |
IUPAC-Name |
1-[methoxy-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C13H11N2O6P/c1-21-22(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3 |
InChI-Schlüssel |
CCTYCPDETARRDH-UHFFFAOYSA-N |
SMILES |
COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Kanonische SMILES |
COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Synonyme |
Bis(m-nitrophenyl)phosphinic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















